molecular formula C15H13N3O4S B2914607 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941937-81-1

3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2914607
CAS RN: 941937-81-1
M. Wt: 331.35
InChI Key: GTKDOPIJUCPIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, also known as TBOA, is a chemical compound that has gained attention in scientific research due to its potential as a glutamate transporter inhibitor. Glutamate is a neurotransmitter that plays a crucial role in the central nervous system, and its dysfunction has been linked to various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. TBOA has been found to have a significant impact on glutamate transporters, making it a promising candidate for further research in the field of neuroscience.

Mechanism of Action

3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide works by inhibiting the activity of glutamate transporters, which leads to an increase in extracellular glutamate levels. This increase in glutamate levels can have both beneficial and detrimental effects on neuronal function, depending on the context. In some cases, it may lead to enhanced synaptic transmission, while in others, it may lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has been found to have a significant impact on glutamate transporters, which can have both biochemical and physiological effects. In vitro studies have shown that 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can increase extracellular glutamate levels and enhance synaptic transmission. However, in vivo studies have shown that 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can also lead to excitotoxicity and neuronal damage, depending on the context.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is its specificity for glutamate transporters. 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has been found to have a significant impact on these transporters, making it a useful tool for studying glutamate-related processes. However, one of the main limitations of using 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is its potential for excitotoxicity and neuronal damage. Careful consideration must be taken when using 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide in lab experiments to minimize these potential risks.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide. One potential area of research is the development of more specific and potent glutamate transporter inhibitors. Another area of research is the investigation of 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide's potential as a therapeutic agent for neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to better understand the biochemical and physiological effects of 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide and to minimize its potential for excitotoxicity and neuronal damage.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex process that involves several steps. The first step involves the reaction between 3,4-dimethoxybenzoyl chloride and 5-amino-1,3,4-oxadiazole-2-thiol to form the intermediate product, 3,4-dimethoxy-N-(5-thiophen-2-yl)-1,3,4-oxadiazol-2-amine. This intermediate product is then reacted with 4-fluorobenzoyl chloride to form the final product, 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide.

Scientific Research Applications

3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has been extensively studied in scientific research for its potential as a glutamate transporter inhibitor. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, which is critical for maintaining proper neuronal function. Dysregulation of glutamate transporters has been linked to various neurological disorders, and 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has been found to have a significant impact on these transporters.

properties

IUPAC Name

3,4-dimethoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-20-10-6-5-9(8-11(10)21-2)13(19)16-15-18-17-14(22-15)12-4-3-7-23-12/h3-8H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKDOPIJUCPIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

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